molecular formula C44H70O18 B12304483 Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- CAS No. 266998-23-6

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-

Cat. No.: B12304483
CAS No.: 266998-23-6
M. Wt: 887.0 g/mol
InChI Key: AADIIQJBIMAADJ-FPJHVOQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Spirostanol Skeleton Configuration and Stereochemical Features

The spirostanol core of the compound derives from a 5β-spirostan-12-one framework, characterized by a 25S-configuration confirmed via $$^{13}\text{C}$$ NMR chemical shifts at δ 31.5 (C-25), 67.8 (C-26), and 15.9 (C-27). Key stereochemical markers include:

  • C-3β and C-5β hydroxylation : Observed through $$^{1}\text{H}$$-$$^{13}\text{C}$$ correlations in heteronuclear single quantum coherence (HSQC) spectra, with C-3 (δ 78.4) and C-5 (δ 88.9) shifts indicating axial and equatorial orientations, respectively.
  • 12-keto group : The carbonyl at C-12 (δ 209.7) generates distinctive downfield shifts in adjacent carbons (C-11: δ 37.2; C-13: δ 44.1).
  • F-ring spirostanol configuration : HMBC correlations between H-22 (δ 4.41) and C-24 (δ 26.1)/C-27 (δ 15.9) confirm the spiroketal linkage at C-22.

Table 1: Key $$^{13}\text{C}$$ NMR assignments for the spirostanol skeleton

Carbon δ (ppm) Assignment
C-3 78.4 3β-OH
C-5 88.9 5β-OH
C-12 209.7 Ketone
C-25 31.5 25S-config
C-27 15.9 Methyl

The 5β-hydrogen configuration induces a flattened A-ring conformation, evidenced by NOESY cross-peaks between H-1α (δ 3.12) and H-9β (δ 1.98).

Glycosylation Pattern Analysis: Trisaccharide Moiety Architecture

The trisaccharide unit comprises β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl, linked to C-3 via an ester bond. Key structural insights include:

  • Anomeric proton signals : The inner glucopyranosyl unit (δ 5.23, J = 7.8 Hz) and xylopyranosyl unit (δ 4.98, J = 7.2 Hz) confirm β-configurations.
  • Glycosidic linkages : HMBC correlations from H-1' (δ 5.23) to C-3 (δ 78.4) and H-1'' (δ 4.98) to C-3''' (δ 86.9) validate the (1→2) and (1→3) linkages.
  • Sugar conformation : $$^{3}\text{J}{\text{H,H}}$$ coupling constants (7.8–9.1 Hz) indicate all pyranose rings adopt $$^{4}\text{C}1$$ chair conformations.

Table 2: $$^{1}\text{H}$$ NMR data for the trisaccharide moiety

Proton δ (ppm) Multiplicity Assignment
H-1' 5.23 d (7.8 Hz) Glc-1
H-1'' 4.98 d (7.2 Hz) Xyl-1
H-1''' 4.86 d (7.6 Hz) Glc-1

The xylopyranosyl unit at the (1→3) position introduces steric hindrance, shifting C-5''' to δ 24.4–25.0 ppm.

Comparative Analysis with Related Spirostanol Glycosides

Compared to structurally analogous spirostanols, this compound exhibits distinct functionalization:

Diosgenin derivatives
  • Lack the 12-keto group and C-5β hydroxylation.
  • Display weaker anti-inflammatory activity (IC~50~ > 20 μM vs. 2.4–18.3 μM for Spirostan-12-one derivatives).
Convallagenin-B
  • Shares the 5β-spirostan-1β,3β,4β,5β-tetrol aglycone but lacks the trisaccharide moiety.
  • Demonstrates reduced solubility in polar solvents due to absent glycosylation.
Hecogenin glycosides
  • Feature a 12α-hydroxyl group instead of the 12-keto functionality.
  • Show altered HMBC correlations between H-12α (δ 4.12) and C-11 (δ 37.2)/C-13 (δ 44.1).

Table 3: Structural and functional comparisons of spirostanol glycosides

Compound Key Features Bioactivity (IC~50~)
Spirostan-12-one 12-keto, 3β/5β-OH, trisaccharide 2.4–18.3 μM
Diosgenin Δ~5~ unsaturation, no 12-keto >20 μM
Hecogenin 12α-OH, monosaccharide 15.6 μM

The 12-keto group enhances electrophilicity, potentially improving receptor-binding affinity compared to hydroxylated analogues.

Properties

CAS No.

266998-23-6

Molecular Formula

C44H70O18

Molecular Weight

887.0 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C44H70O18/c1-18-7-10-44(56-16-18)19(2)30-26(62-44)12-24-22-6-5-20-11-21(8-9-42(20,3)23(22)13-29(48)43(24,30)4)57-41-38(61-40-36(54)34(52)32(50)27(14-45)58-40)37(33(51)28(15-46)59-41)60-39-35(53)31(49)25(47)17-55-39/h18-28,30-41,45-47,49-54H,5-17H2,1-4H3/t18?,19-,20+,21-,22+,23-,24-,25+,26-,27+,28+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43+,44+/m0/s1

InChI Key

AADIIQJBIMAADJ-FPJHVOQKSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(CO9)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Preparation Strategies

Aglycone Synthesis: Spirostan-12-one Core

The spirostan-12-one aglycone is typically derived from naturally abundant steroidal sapogenins like hecogenin or tigogenin . Key steps include:

  • Oxidation at C-12 :
    • Hecogenin acetate is subjected to Jones oxidation (CrO₃ in H₂SO₄/acetone) to introduce the 12-keto group.
    • Alternative methods include Oppenauer oxidation (Al(O-iPr)₃, cyclohexanone) for selective ketonization.
  • Spirostan Formation :
    • Acid-catalyzed cyclization (e.g., HCl in dioxane) generates the spiroketal ring system.

Representative Reaction :
$$
\text{Hecogenin acetate} \xrightarrow{\text{Jones oxidation}} \text{Spirostan-12-one} \quad
$$

Glycosylation: Trisaccharide Assembly

The trisaccharide chain is constructed via sequential glycosylation:

Inner β-D-Glucopyranosyl Unit
  • Donor : Peracetylated β-D-glucopyranosyl trichloroacetimidate.
  • Conditions : BF₃·Et₂O catalysis in anhydrous CH₂Cl₂ at 0°C→RT.
  • Yield : 78–85%.
β-D-Xylopyranosyl-(1→3) Branch
  • Donor : Xylopyranosyl bromide with 2,4-di-O-acetyl protection.
  • Promoter : Ag₂CO₃/AgOTf in toluene, 40°C.
  • Regioselectivity : Directed by C-3 hydroxyl of the inner glucose.
Terminal β-D-Glucopyranosyl-(1→2) Unit
  • Donor : 3,4,6-Tri-O-benzyl-β-D-glucopyranosyl imidate.
  • Conditions : TMSOTf in CH₃CN, -15°C.
  • Deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl groups.

Key Challenges :

  • Avoiding undesired α-anomer formation (controlled via neighboring group participation).
  • Steric hindrance at branching points requires optimized temperature and promoter systems.

Natural Isolation and Purification

Plant Material Extraction

  • Sources : Identified in Asparagus officinalis and Furcraea spp..
  • Solvents : Methanol/water (7:3) or ethanol under reflux.
  • Yield : 0.2–0.5% w/w of dried plant material.

Chromatographic Purification

  • Silica Gel CC : Eluted with CHCl₃/MeOH/H₂O (65:35:10).
  • RP-18 HPLC : MeCN/H₂O (3:7) gradient, flow rate 2 mL/min.
  • Final Polishing : Sephadex LH-20 with MeOH.

Isolation Workflow :
$$
\text{Extract} \rightarrow \text{Silica CC} \rightarrow \text{RP-HPLC} \rightarrow \text{Sephadex LH-20} \quad
$$

Structural Characterization

Spectroscopic Data

Position δH (ppm) δC (ppm) Key Correlations (HMBC)
C-12 - 209.5 C-11 (δH 1.92, m), C-13 (δH 2.45, m)
C-3 3.74 (t, J=8.4 Hz) 76.8 Trisaccharide anomeric protons (δH 4.98–5.12)
Xyl C-1' 4.97 (d, J=7.6 Hz) 100.7 C-3 of inner glucose (δC 76.8)

Enzymatic Hydrolysis

  • β-Glucosidase Treatment : Releases outer glucose, confirming (1→2) linkage.
  • Xylanase Digestion : Cleaves xylose-(1→3)-glucose bond.

Challenges in Synthesis

  • Glycosylation Efficiency : Branched trisaccharides require orthogonal protecting groups (e.g., acetyl vs. benzyl).
  • 12-Keto Stability : Prone to reduction under acidic conditions; neutral pH maintained during glycosylation.

Chemical Reactions Analysis

Types of Reactions

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Spirostan-12-one exhibits several promising biological activities:

  • Anti-inflammatory Effects : Research indicates that spirostanol derivatives can inhibit nitric oxide production in macrophages, showcasing significant anti-inflammatory properties .
  • Anticancer Potential : Studies have demonstrated that spirostanol saponins possess antiproliferative effects against various human cancer cell lines. For instance, certain compounds derived from spirostanol showed inhibition of cancer cell proliferation and induction of apoptosis .
  • Antimicrobial Properties : The compound has been investigated for its ability to combat microbial infections, potentially serving as an alternative therapeutic agent against resistant strains.

Pharmaceutical Development

The structural complexity of spirostan-12-one makes it an attractive candidate for drug development:

  • Natural Product-Based Pharmaceuticals : Its diverse biological activities suggest potential use in developing new pharmaceuticals targeting inflammation and cancer .
  • Nutraceuticals : The compound's health benefits position it as a candidate for inclusion in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Chemical Research

In the field of chemistry, spirostan-12-one serves as:

  • Model Compound for Glycosylation Studies : It is utilized to explore glycosylation reactions and the synthesis of complex glycosides, contributing to the understanding of carbohydrate chemistry .
  • Synthetic Chemistry : The compound's synthesis involves multiple steps including glycosylation reactions, which are essential for producing various derivatives with enhanced biological properties.

Case Studies

Study TitleFindingsReference
Antiproliferative and Anti-inflammatory Activities of Spirostanol SaponinsIdentified significant antiproliferative effects against seven human cancer cell lines; notable anti-inflammatory activity by inhibiting nitric oxide production.
Steroidal Glycosides from Camassia leichtliniiRevealed the structure of steroidal glycosides with potential cytotoxic effects; explored structure-bioactivity relationships.
Saponins from Convallaria majalisIsolated new saponins; assessed their potential as chemotherapeutic agents using in silico methods.

Mechanism of Action

The mechanism of action of Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to various biological effects. For example, it may inhibit inflammatory pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Spirostanol Saponins

Compound Name (CAS/Reference) Aglycone Core Glycosylation Pattern Molecular Weight Key Bioactivity Source
Target Compound (266997-53-9) Spirostan-12-one (3β,5β) β-D-Glc-(1→2)-[β-D-Xyl-(1→3)]-β-D-Glc 873.0 Under investigation Synthetic/Natural*
(25R)-5β-spirostan-3β-ol-12-one 3-O-β-D-Xyl-(1→3)-[β-D-Glc-(1→6)]-β-D-Glc (Compound 38) Spirostan-12-one (3β,5β) β-D-Xyl-(1→3)-[β-D-Glc-(1→6)]-β-D-Glc ~837† Not reported Yucca schidigera
Agavoside B (56857-66-0) Spirostan-12-one (3β,5α,25R) β-D-Glc-(1→4)-β-D-Gal 755.01 Anticancer (LD₁₀ = 40 mg/kg in mice) Agave species
(25R)-3β-[(O-β-D-Glc-(1→4)-β-D-Gal)oxy]-5β-spirostan-12-one Spirostan-12-one (3β,5β) β-D-Glc-(1→4)-β-D-Gal ~754‡ Anti-inflammatory Ophiopogon species
(25R)-spirostan-5-en-3β,23-diol-12-one 3-O-β-D-Glc-(1→2)-β-D-Glc Spirostan-12-one (3β,5β) β-D-Glc-(1→2)-β-D-Glc ~756‡ Not reported Polygala roots
(25R)-3β-[(O-α-L-Ara-(1→3)-β-D-Glc-(1→2)-[β-D-Glc-(1→3)]-β-D-Glc-(1→4)-β-D-Gal)oxy]-5α-spirostan-12-one Spirostan-12-one (5α) Branched pentasaccharide 1211.32 Cytotoxic (IC₅₀ = 9–13 μg/mL) Polianthes tuberosa

†Estimated based on molecular formula; ‡Calculated from molecular formula.

Key Structural Differences and Implications

Glycosylation Complexity :

  • The target compound’s trisaccharide chain (Glc-Glc-Xyl) is simpler than the branched pentasaccharide in the cytotoxic compound from Polianthes tuberosa . Longer or branched chains often correlate with enhanced bioactivity but reduced bioavailability due to higher molecular weight.
  • The presence of xylose in the target compound and Compound 38 contrasts with galactose in Agavoside B , which may alter receptor binding specificity.

Linkage Positions :

  • The (1→2) and (1→3) linkages in the target compound differ from the (1→6) bond in Compound 38 , which could influence conformational flexibility and enzyme interactions.

Stereochemistry :

  • The 3β,5β configuration in the target compound contrasts with the 3β,5α,25R configuration in Agavoside B . Such differences affect spatial orientation and pharmacological potency.

Pharmacological and Functional Insights

  • Anticancer Activity : Agavoside B demonstrates acute toxicity (LD₁₀ = 40 mg/kg in mice) and anticancer activity , while the Polianthes compound shows cytotoxicity against HL-60 and HSC-2 cancer cells . The target compound’s bioactivity remains under investigation.
  • Cholesterol Inhibition : A structurally related spirostan-12-one derivative () was developed as a cholesterol-absorption inhibitor, highlighting the therapeutic relevance of this scaffold .

Biological Activity

Spirostan-12-one, a steroidal compound with a complex glycosidic structure, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of the compound, focusing on its anti-inflammatory and antiproliferative properties, as well as its mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of Spirostan-12-one includes multiple sugar moieties that enhance its solubility and biological interactions. The specific glycosidic linkages contribute to its pharmacological effects.

Biological Activity Overview

The biological activities of Spirostan-12-one have been primarily evaluated in the context of anti-inflammatory and antiproliferative effects. Recent studies have highlighted its potential in inhibiting nitric oxide (NO) production and affecting cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that Spirostan-12-one exhibits significant anti-inflammatory effects. For instance, studies on related spirostan glycosides isolated from Tribulus terrestris demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, with IC50 values ranging from 2.4 to 18.3 μM . This suggests that Spirostan-12-one may share similar mechanisms of action due to structural similarities.

Antiproliferative Activity

The antiproliferative effects of compounds with spirostan structures have been documented against various cancer cell lines. For example, certain spirostanol saponins exhibited significant inhibition of cell proliferation across multiple human cancer lines, with some compounds showing IC50 values as low as 11.5 μM . This highlights the potential of Spirostan-12-one as a candidate for further anticancer research.

The mechanisms through which Spirostan-12-one exerts its biological effects are still being elucidated. However, it is believed that the glycosylation pattern plays a crucial role in modulating its activity:

  • Inhibition of NO Production : The compound's ability to inhibit NO production suggests a mechanism involving the suppression of inflammatory mediators in macrophages.
  • Cell Cycle Arrest : The antiproliferative effects may involve the induction of cell cycle arrest in cancer cells, although specific pathways remain to be fully characterized.

Comparative Biological Activity Table

CompoundSourceBiological ActivityIC50 (μM)
Spirostan-12-oneTribulus terrestrisNO production inhibition2.4 - 18.3
Compound 21 (related structure)T. chinensisAntiproliferative11.5
Compound 19 (related structure)Various sourcesAntiproliferativeNot specified

Case Studies

  • Study on Tribulus terrestris : Four new spirostan glycosides were isolated, including compounds structurally related to Spirostan-12-one. These compounds demonstrated significant inhibitory activity on NO production in macrophages, indicating their potential use in treating inflammatory conditions .
  • Antiproliferative Effects : A study examining various spirostane derivatives found that several exhibited potent antiproliferative activities against human cancer cell lines, suggesting that compounds like Spirostan-12-one could be explored for their anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.